Methyl 5-(chlorosulfonyl)-2-iodobenzoate

Description

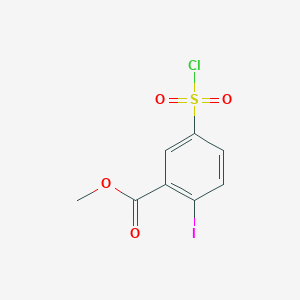

Methyl 5-(chlorosulfonyl)-2-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with a chlorosulfonyl (-SO₂Cl) group at position 5 and an iodine atom at position 2. This compound’s structure confers unique reactivity due to the electron-withdrawing effects of the chlorosulfonyl and iodine groups, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an intermediate in pharmaceuticals or agrochemicals . Its synthesis typically involves sulfonation and halogenation steps, with purification methods such as recrystallization from methanol .

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSOCOKTNYPOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276906 | |

| Record name | Methyl 5-(chlorosulfonyl)-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065102-81-9 | |

| Record name | Methyl 5-(chlorosulfonyl)-2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chlorosulfonyl)-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 5-(chlorosulfonyl)-2-iodobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving iodine-containing compounds. Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(chlorosulfonyl)-2-iodobenzoate exerts its effects involves its interaction with molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The iodine atom can participate in halogen bonding, influencing the compound's biological activity.

Comparison with Similar Compounds

Variations in Ester Alkyl Groups

- Ethyl 5-(chlorosulfonyl)-2-iodobenzoate: Replacing the methyl ester with an ethyl group increases hydrophobicity and may alter solubility in organic solvents.

Halogen Substitutions

- Methyl 5-chloro-2-iodobenzoate (CAS 1012882-90-4) :

Similarity: 0.98 .

The absence of the sulfonyl group reduces electrophilicity, limiting utility in sulfonamide formation. Reactivity in cross-coupling reactions may remain high due to the iodine atom, but the chloro group is less activating than -SO₂Cl. - Methyl 5-fluoro-2-iodobenzoate (CAS 1202897-48-0) :

The fluorine atom, being smaller and more electronegative than chlorine, enhances aromatic stability and alters electronic effects. This compound is reported as a pale yellow liquid/solid , contrasting with the likely crystalline solid form of the chlorosulfonyl derivative.

Functional Group Modifications

- Methyl 2-amino-5-iodobenzoate: The amino group (-NH₂) at position 2 introduces nucleophilic reactivity, enabling participation in condensation or diazotization reactions. This contrasts with the electrophilic chlorosulfonyl group, which is prone to nucleophilic substitution .

- This compound is used in specialized syntheses, but the chlorosulfonyl group offers broader utility in sulfonylation reactions .

Positional Isomerism

- Methyl 2-chloro-5-iodobenzoate (CAS 610-97-9) :

Similarity: 0.84 .

Swapping the positions of chlorine and iodine reduces steric strain but may lower reactivity in directed ortho-metalation due to altered directing effects.

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : The iodine atom in this compound facilitates Suzuki-Miyaura couplings, as seen in analogous compounds like methyl 2-iodobenzoate derivatives . However, the chlorosulfonyl group may require protection during such reactions to avoid side reactions.

- Sulfonylation Potential: The -SO₂Cl group enables efficient sulfonamide formation, a feature absent in non-sulfonyl analogs like Methyl 5-chloro-2-iodobenzoate .

- Stability Considerations : Ethyl 5-(chlorosulfonyl)-2-iodobenzoate’s discontinuation suggests that methyl esters are preferred for stability, possibly due to reduced steric hindrance or lower susceptibility to hydrolysis.

Biological Activity

Methyl 5-(chlorosulfonyl)-2-iodobenzoate is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H8ClI O3S

- Molecular Weight : 304.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its chlorosulfonyl and iodo substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes that play crucial roles in metabolic pathways.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment of breast cancer cells with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit the activity of matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis.

Case Studies

- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound could be developed into a novel antibiotic.

- Anticancer Study : A separate study focused on the anticancer properties of this compound on human lung cancer cells. Results indicated significant reduction in cell proliferation and increased apoptosis markers upon treatment with varying concentrations of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.